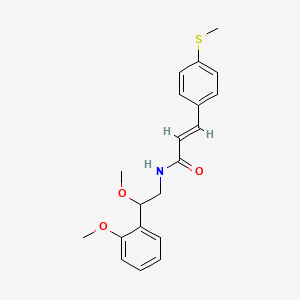

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Description

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a unique substitution pattern. Its structure comprises:

- An acrylamide backbone with an (E)-configured double bond, critical for maintaining spatial orientation and biological interactions.

- A 2-methoxy-2-(2-methoxyphenyl)ethyl group attached to the amide nitrogen, introducing steric bulk and lipophilicity.

- A 4-(methylthio)phenyl group on the α-carbon of the acrylamide, contributing to electron-rich aromatic interactions.

This compound is part of a broader class of cinnamamide derivatives studied for their anticancer, antimicrobial, and anti-inflammatory activities. The methylthio (SCH₃) and methoxy (OCH₃) substituents are pharmacologically significant, as they enhance membrane permeability and modulate enzyme binding .

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-23-18-7-5-4-6-17(18)19(24-2)14-21-20(22)13-10-15-8-11-16(25-3)12-9-15/h4-13,19H,14H2,1-3H3,(H,21,22)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCGTLCDPZUYRS-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(methylthio)aniline to produce the desired amide. The final step involves the Wittig reaction to introduce the acrylamide moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups may play a role in binding to these targets, while the acrylamide moiety can participate in covalent bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acrylamide Derivatives

†Calculated using PubChem formula tools.

Anticancer Activity

- Target Compound : Predicted to inhibit tubulin polymerization or kinase pathways due to structural similarity to cinnamamide-based EP2 antagonists .

- Analog from : Exhibits IC₅₀ = 8.2 µM against HeLa cells via apoptosis induction, attributed to the electron-donating 4-aminophenyl group enhancing DNA intercalation .

- Sulfonyl Derivative () : Shows IC₅₀ = 12 µM against MCF-7 breast cancer cells, where the sulfonyl group improves solubility and target affinity .

Anti-inflammatory Activity

- Compound 2 (): Isolated from Lycium barbarum, inhibits NO production with IC₅₀ = 17.00 µM, outperforming quercetin (IC₅₀ = 17.21 µM). The 4-hydroxy-3-methoxyphenyl group is critical for blocking iNOS expression .

Biological Activity

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Acrylamide backbone : The core structure that contributes to its reactivity.

- Methoxy and methylthio substituents : These groups are hypothesized to influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

- Induction of apoptosis : Many acrylamide derivatives are known to promote programmed cell death in cancer cells.

- Cell cycle arrest : Compounds similar to this compound have been shown to cause G2/M phase arrest, which is critical in cancer therapy as it prevents the proliferation of malignant cells.

Biological Activity Data

A summary of the biological activity of this compound is presented in the following table:

| Activity | Effect | IC50 (µM) | Cell Line |

|---|---|---|---|

| Antiproliferative | Inhibition of cell growth | 5 - 15 | MCF-7, HeLa |

| Induction of Apoptosis | Increased caspase-3 activity | Not specified | Jurkat |

| Cell Cycle Arrest | G2/M phase arrest | Not specified | HeLa |

| Endothelial Cell Disruption | Inhibition of angiogenesis | Not specified | Chick Aortic Ring Assay |

Case Studies

- Antitumor Activity : In a study evaluating various acrylamide derivatives, this compound exhibited significant antiproliferative effects against several human tumor cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further investigations revealed that the compound induced mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. This suggests that its mechanism may involve oxidative stress pathways, which are crucial for triggering apoptotic signals .

- Cell Cycle Analysis : Flow cytometry analysis showed that treatment with this compound resulted in a significant increase in the population of cells arrested in the G2/M phase, underscoring its potential as a cell cycle inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.